molecular formula C16H16O3 B290897 4-Methylphenyl4-ethoxybenzoate

4-Methylphenyl4-ethoxybenzoate

Cat. No.: B290897
M. Wt: 256.3 g/mol
InChI Key: APGNWGFTFDEHNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylphenyl 4-ethoxybenzoate is an aromatic ester featuring a benzoate backbone substituted with an ethoxy group at the para position and esterified with a 4-methylphenol moiety. Its structure comprises two key components:

  • Benzoate core: A benzene ring with a carboxylate ester group.
  • Substituents:
    • 4-Ethoxy group: An ethoxy (-OCH₂CH₃) substituent at the para position of the benzoate ring, which enhances electron density via resonance and inductive effects.
    • 4-Methylphenyl group: A para-methyl-substituted phenyl group as the esterifying alcohol, contributing steric bulk and moderate hydrophobicity.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

IUPAC Name

(4-methylphenyl) 4-ethoxybenzoate

InChI

InChI=1S/C16H16O3/c1-3-18-14-10-6-13(7-11-14)16(17)19-15-8-4-12(2)5-9-15/h4-11H,3H2,1-2H3

InChI Key

APGNWGFTFDEHNY-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

  • Electron-donating groups (e.g., ethoxy in 4-methylphenyl 4-ethoxybenzoate) stabilize the aromatic ring, reducing electrophilic substitution rates compared to nitro-substituted analogs like ethyl 4-nitrobenzoate .
  • Bulky groups (e.g., 4-methylphenyl) hinder hydrolysis but may limit applications requiring rapid degradation.

Solubility and Applications: Polar substituents (e.g., hydroxyl in 4-methoxyphenyl 4-(6-hydroxyhexyloxy)benzoate) enhance aqueous solubility, making such compounds suitable for biomedical applications . Hydrophobic esters (e.g., 4-methylphenyl 4-ethoxybenzoate) are ideal for non-polar matrices like polymers or liquid crystals.

Synthetic Flexibility :

  • Trimethylsilyl-protected alkynes (e.g., methyl 4-((trimethylsilyl)ethynyl)benzoate) enable modular synthesis via desilylation and subsequent coupling reactions .

Research Findings and Limitations

Toxicity and Environmental Impact

  • Limited toxicity data are available for 4-methylphenyl 4-ethoxybenzoate. However, structurally similar esters (e.g., methyl 4-ethoxybenzoate) are generally regarded as low-toxicity compounds under controlled conditions .
  • Caution: Analogous esters with reactive groups (e.g., nitro, cyano) may exhibit higher toxicity or environmental persistence, necessitating rigorous handling protocols .

Stability Under Experimental Conditions

  • 4-Methylphenyl 4-ethoxybenzoate is expected to resist hydrolysis under acidic or basic conditions due to steric protection of the ester bond, contrasting with methyl or ethyl esters, which hydrolyze more readily .

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